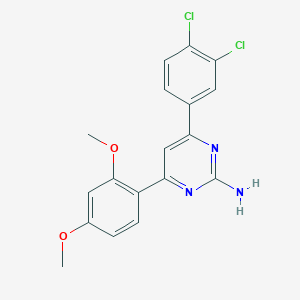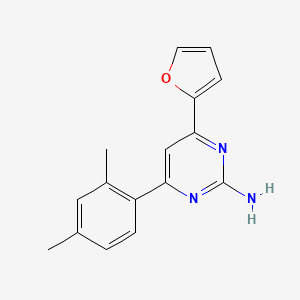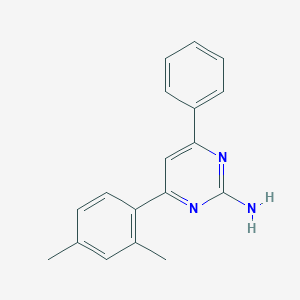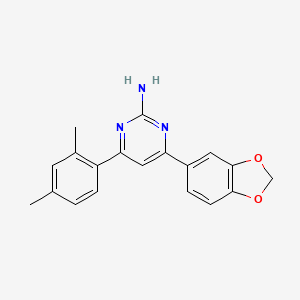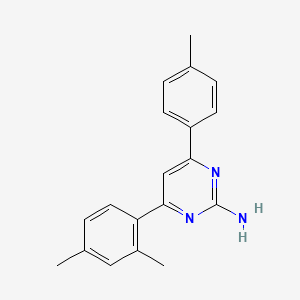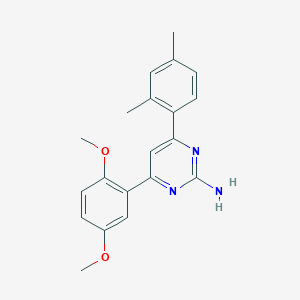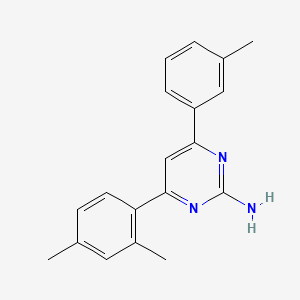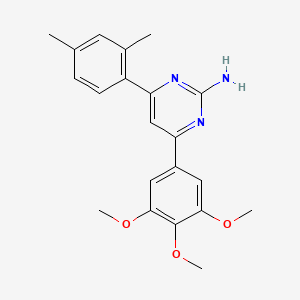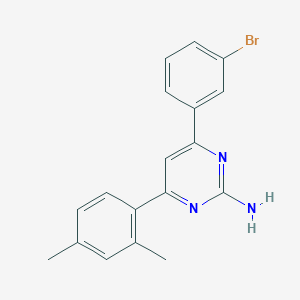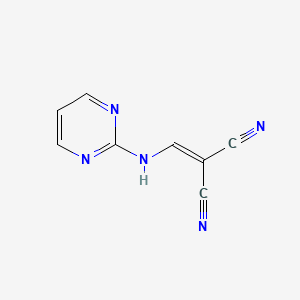
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile, also known as PMDC, is an organic compound with a unique structure and properties. It has been studied for its potential applications in drug design, material science, and biochemistry. PMDC has been found to have numerous potential benefits for researchers in the laboratory setting, including its ability to act as a catalyst, its stability, and its ability to form complexes with other molecules.
Wirkmechanismus
The mechanism of action of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is not yet fully understood. However, it is believed to act as an electron donor or acceptor, depending on the reaction conditions. It is also believed to interact with other molecules, such as proteins, to form complexes. These complexes are then able to interact with other molecules in the environment, such as drugs and enzymes, in order to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile are still being studied. However, it has been found to have a number of potential benefits. For example, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been found to increase the solubility of drugs, allowing them to be more readily absorbed by the body. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to act as an enzyme inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile in laboratory experiments is its stability. ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is very stable and is not easily degraded by heat or light. This makes it ideal for use in long-term experiments. Additionally, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is relatively non-toxic, making it safe for use in laboratory settings. One limitation of using ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile are still being explored and there are many potential future directions for research. Some potential future directions for ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile research include the development of new drug delivery systems, the investigation of its effects on cell signaling pathways, and the exploration of its potential use in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile could lead to a better understanding of its mechanism of action and potential applications.
Synthesemethoden
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile can be synthesized in a number of ways. The most common methods involve the use of a variety of reagents, such as sodium hydride, sodium amide, or lithium diisopropylamide. These reagents are typically used in conjunction with a variety of organic solvents, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically conducted at a temperature of around 70°C and the resulting product is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been studied for its potential applications in drug design, material science, and biochemistry. In drug design, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been found to be a useful tool in the design of new drugs and drug delivery systems. It has also been used to study the interactions between drugs and their receptors. In material science, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been used to study the properties of polymers and other materials. In biochemistry, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been used to study the structure and function of proteins, enzymes, and other macromolecules.
Eigenschaften
IUPAC Name |
2-[(pyrimidin-2-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7(5-10)6-13-8-11-2-1-3-12-8/h1-3,6H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZIALVUKHJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

